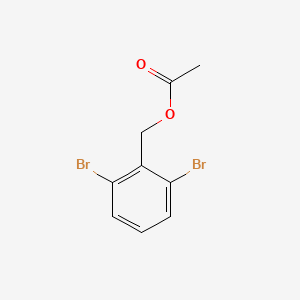

2,6-Dibromobenzyl acetate

Description

Significance and Context of Halogenated Benzyl (B1604629) Esters in Chemical Synthesis

Halogenated benzyl esters represent a versatile class of organic compounds. The presence of both a halogen and an ester functional group on a benzyl scaffold provides multiple reaction sites. The halogen atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ester group, on the other hand, can be hydrolyzed to a benzyl alcohol or participate in transesterification reactions. organic-chemistry.org This dual functionality makes halogenated benzyl esters valuable precursors for a wide array of more complex molecules. grafiati.com

The use of visible light and photoredox catalysis has further expanded the synthetic utility of halogenated compounds, offering sustainable methods for their preparation and transformation. rsc.org These modern techniques often allow for milder reaction conditions and greater functional group tolerance compared to traditional methods. organic-chemistry.org

Overview of Research Trajectories for 2,6-Dibromobenzyl Acetate (B1210297)

Research involving 2,6-Dibromobenzyl acetate has primarily revolved around its synthesis and potential as a building block in organic synthesis. The compound's structure, featuring two bromine atoms ortho to the benzyl acetate group, presents unique steric and electronic properties that influence its reactivity.

One area of investigation is its synthesis from readily available starting materials. For instance, 2,6-dibromobenzyl alcohol can be prepared from 2,6-dibromobenzaldehyde, which in turn can be synthesized from m-dibromobenzene. google.com The subsequent acetylation of 2,6-dibromobenzyl alcohol would yield this compound.

The reactivity of the bromine atoms in this compound is a key area of interest. These halogens can potentially be displaced or utilized in metal-catalyzed cross-coupling reactions to introduce new substituents at the 2 and 6 positions of the benzene (B151609) ring. The steric hindrance provided by the two ortho-bromine atoms can also influence the stereochemical outcome of reactions at the benzylic position.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the significance of halogenated benzyl esters in the broader context of organic synthesis.

Summarize the known research applications and synthetic pathways related to this compound.

Present key data and properties of the compound in a clear and accessible format.

This exploration is based on available scientific literature and chemical data sources, providing a foundational understanding of this specific halogenated benzyl ester.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8Br2O2 |

| Molecular Weight | 307.97 g/mol |

| CAS Number | 1147858-83-0 |

| Appearance | White to yellow solid |

| IUPAC Name | (2,6-dibromophenyl)methyl acetate |

This data is compiled from multiple sources. americanelements.comsigmaaldrich.cnaaronchem.com

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published in the primary literature, related compounds offer insights into the expected spectroscopic features. For example, the ¹H NMR spectrum would likely show characteristic signals for the acetyl methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons. Mass spectrometry would confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two bromine atoms. bldpharm.comresearchgate.netoup.com

Synthesis and Reactivity

The synthesis of this compound can be envisioned through a multi-step process starting from m-dibromobenzene. google.com A key intermediate, 2,6-dibromobenzyl alcohol, is formed and subsequently acetylated. google.com The acetylation could be achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.

The reactivity of this compound is dictated by its functional groups. The ester can undergo hydrolysis to the corresponding alcohol. The bromine atoms are susceptible to nucleophilic aromatic substitution, although the steric hindrance may require harsh reaction conditions. More likely, they would participate in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEMWUROKHRRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731281 | |

| Record name | (2,6-Dibromophenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147858-83-0 | |

| Record name | (2,6-Dibromophenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dibromobenzyl Acetate and Its Precursors

Direct and Indirect Esterification Routes to 2,6-Dibromobenzyl Acetate (B1210297)

The creation of the ester functional group in 2,6-dibromobenzyl acetate can be achieved through various pathways, starting from different precursors. These routes can be broadly categorized as direct esterification of the corresponding alcohol or indirect methods commencing with a toluene (B28343) derivative.

Esterification of 2,6-Dibromobenzyl Alcohol

A primary and straightforward method for synthesizing this compound is the esterification of 2,6-dibromobenzyl alcohol. google.com This reaction is a classic example of nucleophilic acyl substitution. libretexts.org

Commonly, 2,6-dibromobenzyl alcohol is reacted with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. rsc.org The use of an acid catalyst, like sulfuric acid, is often employed in what is known as the Fischer esterification method to enhance the reactivity of the carboxylic acid derivative. libretexts.orgmasterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the acetylating agent, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The process is reversible, and to drive the equilibrium towards the product, an excess of the alcohol can be used, or the water byproduct can be removed as it forms. masterorganicchemistry.com

Enzymatic esterification is also a viable, though less common, method. Lipases can be used as catalysts, offering high selectivity and mild reaction conditions. medcraveonline.com

Synthesis from 2,6-Dibromotoluene (B1294787) Derivatives

An indirect route to this compound begins with 2,6-dibromotoluene. biosynth.comnih.gov This multi-step synthesis typically involves the free-radical bromination of the methyl group of 2,6-dibromotoluene to form 1,3-dibromo-2-(bromomethyl)benzene. This reaction is often initiated by a radical initiator like benzoyl peroxide and uses a brominating agent such as N-bromosuccinimide (NBS). google.comrsc.org

Following the formation of the benzyl (B1604629) bromide, a nucleophilic substitution reaction with an acetate source is performed. geniusjournals.org Potassium thioacetate (B1230152) has been used to form a benzyl thioacetate intermediate, which is then converted to the final product. google.com This highlights a pathway where the benzylic position is first functionalized to create a good leaving group, which is subsequently displaced by an acetate nucleophile.

Bromination-Acetylation Sequences

This approach involves the bromination of a benzyl acetate precursor. However, achieving the specific 2,6-dibromo substitution pattern requires careful consideration of directing group effects in electrophilic aromatic substitution. The acetate group is not a strong directing group, making regioselective bromination challenging. Therefore, this is a less common synthetic strategy for this specific isomer.

Regioselective Synthesis Strategies for Halogenated Benzyl Acetates

Achieving regioselectivity in the synthesis of halogenated benzyl acetates is crucial, particularly when multiple isomers are possible. The functionalization of halogenated heterocycles and aromatic compounds often relies on controlling the position of substitution. d-nb.infonih.gov

Transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have become powerful tools for creating specific carbon-carbon bonds, which can be a key step in building complex, regioselectively substituted molecules. d-nb.infonih.gov While directly applied to C-C bond formation, the principles of using directing groups and catalysts can be extended to halogenation.

For instance, in the synthesis of substituted isoindolinones, a trimethylsilyl (B98337) group on a diyne was used to achieve complete control over the regioselectivity of an alkyne cyclotrimerization, a powerful method for constructing highly substituted arenes. nih.gov Such strategies, where a directing group guides the reaction to a specific position, are fundamental in synthesizing complex aromatic compounds.

In the context of this compound, the synthesis of the precursor 2,6-dibromotoluene is a critical step where regioselectivity is paramount. One patented method starts from m-dibromobenzene, which undergoes acylation, reduction, chlorination, substitution, and sulfonyl chlorination to yield a 2,6-dibrominated intermediate. google.com This multi-step process carefully builds the desired substitution pattern.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. digitellinc.com For the synthesis of brominated aromatic compounds, several green chemistry approaches have been developed to replace hazardous reagents and solvents.

A significant advancement is the use of aqueous media for bromination reactions. Systems like aqueous CaBr₂–Br₂ and AlBr₃–Br₂ have been shown to be effective for the bromination of various aromatic compounds at room temperature without the need for metal catalysts or harsh acidic additives. rsc.orghrpub.org These methods offer high yields, high purity, and the potential for recycling the brominating agent, which aligns with the principles of green chemistry. rsc.org

Another green approach involves using ammonium (B1175870) bromide as the bromine source with Oxone® as an oxidant in a methanol-water solvent system. organic-chemistry.org This method avoids the use of hazardous molecular bromine and does not generate toxic hydrobromic acid, offering high yields and short reaction times. organic-chemistry.org The development of safer and greener methods for aromatic bromination is an active area of research, often presented as alternatives to traditional electrophilic aromatic substitution reactions taught in undergraduate curricula. acs.org

Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness. For the synthesis of benzyl acetate, which shares a similar esterification step, studies have investigated the use of different types of batch distillation columns to improve profitability by minimizing batch time. cetjournal.it

For multi-step syntheses, such as those starting from 2,6-dibromotoluene, process optimization would involve a detailed analysis of each reaction step. This includes optimizing reaction conditions (temperature, pressure, catalyst loading), minimizing the formation of byproducts, and developing efficient purification protocols. For instance, a patented process for a related compound highlights the use of N-chlorosuccinimide (NCS) as a safer alternative to chlorine gas for a chlorination step, which is a crucial consideration for large-scale production due to the hazards associated with transporting and handling chlorine. google.com

Mechanistic Investigations of Reactions Involving 2,6 Dibromobenzyl Acetate

Nucleophilic Substitution Reactions and Kinetics

Nucleophilic substitution reactions involving benzylic systems like 2,6-Dibromobenzyl acetate (B1210297) can theoretically proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway. The determination of the operative mechanism depends on factors such as the solvent, the nature of the nucleophile, and the substrate's structure.

In the case of 2,6-Dibromobenzyl acetate, the significant steric hindrance created by the two ortho-bromine atoms strongly disfavors the traditional backside attack required for an SN2 mechanism. libretexts.org This pathway involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org The bulky bromine atoms physically obstruct this approach, thereby increasing the activation energy for the SN2 transition state.

Conversely, an SN1 mechanism involves a two-step process initiated by the departure of the leaving group (acetate) to form a benzylic carbocation intermediate. While benzylic carbocations are generally stabilized by resonance, the strong electron-withdrawing inductive effect of the two bromine atoms at the ortho positions would destabilize the adjacent positive charge on the benzylic carbon. This electronic destabilization makes the formation of the carbocation less favorable than in unsubstituted benzyl (B1604629) systems.

The kinetics of these reactions are telling. An SN2 reaction follows second-order kinetics, with the rate dependent on the concentration of both the substrate and the nucleophile. libretexts.org An SN1 reaction, however, typically follows first-order kinetics, where the rate-determining step is the unimolecular dissociation of the substrate to form the carbocation. libretexts.org For this compound, the reaction pathway is often a competition between these two mechanisms, with the outcome sensitive to the specific reaction conditions. A highly polar, protic solvent would favor the SN1 pathway by stabilizing the ionic intermediates, whereas a strong, unhindered nucleophile in an aprotic solvent would favor the SN2 pathway, despite the steric challenges.

| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway | Rationale |

|---|---|---|---|

| Steric Hindrance | No direct effect on rate-determining step | Strongly disfavored | Two ortho-bromo groups block the required backside attack for the SN2 mechanism. |

| Electronic Effect | Disfavored | Slightly disfavored | Electron-withdrawing bromine atoms destabilize the adjacent benzylic carbocation (SN1) and the electron-rich transition state (SN2). |

| Solvent Polarity | Favored by polar, protic solvents | Favored by polar, aprotic solvents | Polar protic solvents stabilize the carbocation and leaving group ions. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |

| Nucleophile Strength | No effect on reaction rate | Favored by strong nucleophiles | The rate of SN1 is independent of the nucleophile's concentration or strength. SN2 rate is directly proportional to the nucleophile's strength. |

Radical Cleavage Pathways and Intermediates

Beyond ionic pathways, reactions involving this compound can also proceed through radical mechanisms. This typically requires energy input in the form of heat or UV light to initiate homolytic cleavage of a covalent bond. Two primary radical cleavage pathways are possible for this molecule:

C-Br Bond Cleavage: The aryl-bromine bond can break homolytically to generate a 2-(acetoxymethyl)-3-bromophenyl radical and a bromine radical. This pathway is less common for aryl halides unless under specific conditions, such as high temperatures or in the presence of radical initiators.

Benzylic C-O Bond Cleavage: The bond between the benzylic carbon and the acetate oxygen can cleave to form a stable 2,6-dibromobenzyl radical and an acetate radical. The 2,6-dibromobenzyl radical benefits from resonance stabilization across the benzene (B151609) ring, making this a plausible pathway.

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization (e.g., to form 1,2-bis(2,6-dibromophenyl)ethane), or addition to unsaturated systems. The formation of such radical intermediates is also a key feature in certain transition metal-catalyzed reactions, where single-electron transfer (SET) mechanisms can generate radical species from the substrate.

Catalytic Transformations Utilizing this compound

The carbon-bromine bonds in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium is a highly versatile catalyst for activating aryl halides. nih.gov In reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, this compound can act as the electrophilic partner. The general mechanism for a Suzuki-Miyaura coupling, for example, involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into one of the C-Br bonds of this compound to form an organopalladium(II) complex.

Transmetalation: A boronic acid or ester (the nucleophilic partner), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Due to the two equivalent bromine atoms, both mono- and di-substituted products can be formed. Controlling the regioselectivity to favor mono-substitution often requires careful control of stoichiometry and reaction conditions.

While palladium is widely used, other transition metals such as nickel and copper are also effective for catalyzing cross-coupling reactions with aryl bromides. nih.gov Nickel catalysts, being more earth-abundant and less expensive, are an attractive alternative and can exhibit different reactivity and selectivity profiles. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming carbon-oxygen or carbon-nitrogen bonds. The mechanistic cycles for these metals are generally analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps.

The efficiency and selectivity of transition metal-catalyzed reactions are critically dependent on the ligands coordinated to the metal center and the presence of additives. mdpi.com

Ligands: Ligands, such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the metal catalyst and modulating its electronic and steric properties. mdpi.com Bulky, electron-donating ligands can facilitate the oxidative addition step and promote reductive elimination, thereby accelerating the catalytic cycle.

Additives: Additives are often essential for the reaction to proceed. In Suzuki-Miyaura couplings, a base (e.g., potassium carbonate, cesium fluoride) is required to activate the boronic acid for the transmetalation step. In other reactions, acids or other salts may be used to influence the catalyst's activity or prevent side reactions. The acetate group on the substrate itself can sometimes act as a ligand or have a dual role in the mechanism. researchgate.net

| Component | Example | Function in Catalytic Cycle | Potential Outcome |

|---|---|---|---|

| Ligand | Triphenylphosphine (PPh3) | Stabilizes Pd(0) species; influences rate of oxidative addition and reductive elimination. | Moderate reaction rates. |

| Ligand | SPhos (A bulky biarylphosphine) | Steric bulk accelerates reductive elimination, increasing turnover frequency. | Higher yields and faster reaction times. |

| Additive (Base) | Potassium Carbonate (K2CO3) | Activates the boronic acid partner for transmetalation. | Essential for the reaction to proceed. |

| Additive (Phase Transfer) | Tetrabutylammonium Bromide | Facilitates reactions between reagents in different phases (e.g., organic and aqueous). | Improved reaction rates in biphasic systems. |

Stereochemical and Regiochemical Control in this compound Transformations

Controlling the stereochemistry and regiochemistry of reactions is paramount for synthetic utility.

Stereochemical Control: Since this compound is achiral, stereochemical control becomes relevant when its transformation creates a new stereocenter. For example, in a palladium-catalyzed coupling reaction with a diazoester, the geometry of the resulting double bond can be controlled. nih.govpolyu.edu.hk The use of specific ligands and conditions can strongly favor the formation of one stereoisomer over another (e.g., E vs. Z alkene). nih.govpolyu.edu.hk Similarly, if the acetate group is displaced in a substitution reaction, the mechanism (SN1 vs. SN2) determines the stereochemical outcome. An SN2 reaction proceeds with an inversion of configuration, while an SN1 reaction proceeding through a planar carbocation typically leads to a racemic mixture. openstax.org

Regiochemical Control: The key regiochemical challenge with this compound is achieving selective reaction at one of the two identical C-Br bonds. This allows the remaining bromine atom to be used in a subsequent, different transformation. Achieving selective mono-functionalization over di-functionalization can often be accomplished by carefully controlling the stoichiometry of the reagents, using a 1:1 ratio of the substrate to the coupling partner. Other factors, such as lower reaction temperatures, shorter reaction times, and the choice of catalyst and ligands, can also favor the formation of the mono-substituted product.

Comparative Mechanistic Studies with Related Halogenated Organic Compounds

The reaction mechanism of this compound can be understood more clearly by comparing its expected reactivity with other halogenated organic compounds. The presence of two bromine atoms on the ortho positions of the benzyl group introduces significant steric and electronic effects that influence the reaction pathway, primarily in the context of nucleophilic substitution reactions (SN1 and SN2).

The two primary mechanisms for nucleophilic substitution are the SN1 (unimolecular) and SN2 (bimolecular) pathways. The preferred mechanism is largely determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. Benzyl halides and their derivatives are interesting substrates as they can often react by either pathway depending on the specific conditions and the substitution on the aromatic ring.

SN1 vs. SN2 Reactions: A General Overview

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step: formation of a carbocation intermediate followed by nucleophilic attack. | One-step: concerted reaction where the nucleophile attacks as the leaving group departs. |

| Rate Determining Step | Formation of the carbocation (unimolecular). | Nucleophilic attack (bimolecular). |

| Substrate Structure | Favored by tertiary, allylic, and benzylic substrates that form stable carbocations. | Favored by methyl and primary substrates with minimal steric hindrance. |

| Nucleophile | Weak nucleophiles are sufficient. | Requires a strong nucleophile. |

| Solvent | Favored by polar protic solvents that stabilize the carbocation intermediate. | Favored by polar aprotic solvents. |

| Stereochemistry | Racemization at a chiral center. | Inversion of configuration at a chiral center. |

Expected Mechanistic Behavior of this compound

The structure of this compound, being a primary benzylic acetate, would typically suggest a propensity for SN2 reactions. However, the two ortho-bromo substituents introduce significant steric hindrance around the benzylic carbon. This steric bulk would impede the backside attack required for an SN2 mechanism, thereby slowing down this pathway considerably.

Conversely, an SN1 mechanism involves the formation of a benzyl carbocation. The stability of this carbocation is a key factor. While the bromine atoms are electron-withdrawing through their inductive effect, which can destabilize a carbocation, they can also participate in resonance stabilization, although this effect is generally weaker for halogens compared to oxygen or nitrogen. The planarity of the benzyl carbocation would be somewhat distorted by the bulky ortho-bromo groups, which could affect its stability.

Comparative Analysis with Other Halogenated Compounds

To illustrate the unique position of this compound, a comparison with other benzyl halides is instructive.

Table of Comparative Reactivity in Nucleophilic Substitution

| Compound | Substrate Type | Expected Primary Mechanism | Key Influencing Factors |

| Benzyl Chloride | Primary Benzylic | SN2 (with strong nucleophiles), SN1 possible | Unhindered, resonance-stabilized carbocation. |

| 4-Nitrobenzyl Chloride | Primary Benzylic | SN2 | The electron-withdrawing nitro group destabilizes the carbocation, disfavoring SN1. |

| 4-Methoxybenzyl Chloride | Primary Benzylic | SN1 | The electron-donating methoxy (B1213986) group strongly stabilizes the carbocation. |

| 2,6-Dimethylbenzyl Chloride | Primary Benzylic | Slower SN2, potential for SN1 | Steric hindrance from ortho-methyl groups slows SN2. Methyl groups are weakly electron-donating. |

| This compound | Primary Benzylic | Likely slow SN2, potential for SN1 under forcing conditions | Significant steric hindrance from ortho-bromo groups. Competing electronic effects (inductive withdrawal vs. resonance). |

Detailed Research Findings

Detailed kinetic studies on the solvolysis of benzyl derivatives have shown a strong dependence of the reaction rate and mechanism on the nature and position of ring substituents. For instance, electron-donating groups in the para position, such as methoxy, significantly accelerate SN1 reactions by stabilizing the incipient carbocation. Conversely, electron-withdrawing groups like nitro at the para position retard the SN1 pathway and favor SN2.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 2,6-dibromobenzyl acetate (B1210297).

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule: the acetate methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons.

The acetate methyl protons (CH₃) would appear as a sharp singlet, typically in the upfield region around δ 2.1 ppm.

The benzylic methylene protons (CH₂) , being adjacent to an oxygen atom and the aromatic ring, are expected to resonate as a singlet further downfield, likely around δ 5.1-5.3 ppm.

The aromatic protons on the 2,6-dibromophenyl group will exhibit a characteristic splitting pattern. The proton at the 4-position (para to the CH₂OAc group) would appear as a triplet, while the protons at the 3- and 5-positions (meta) would appear as a doublet. Due to the deshielding effect of the bromine atoms, these signals would be found in the range of δ 7.2-7.6 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2,6-dibromobenzyl acetate, distinct signals are anticipated for each unique carbon atom.

The methyl carbon (CH₃) of the acetate group is expected at the most upfield position, around δ 20-21 ppm.

The benzylic methylene carbon (CH₂) would be found in the region of δ 65-70 ppm.

The aromatic carbons would appear between δ 128-136 ppm. The carbons bearing the bromine atoms (C2 and C6) would be significantly influenced by the halogen's electronic effects.

The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically appearing around δ 170 ppm.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (acetate) | ~2.1 | Singlet | -CH₃ (acetate) | ~21 |

| -CH₂- (benzylic) | ~5.2 | Singlet | -CH₂- (benzylic) | ~66 |

| Ar-H (H3, H5) | ~7.5 | Doublet | C-Br (C2, C6) | ~128 |

| Ar-H (H4) | ~7.3 | Triplet | Ar-C (C3, C5) | ~131 |

| Ar-C (C4) | ~130 | |||

| Ar-C (C1) | ~135 | |||

| C=O (ester) | ~170 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment would be used to confirm the coupling between the aromatic protons. Cross-peaks would be observed between the signal for the H4 proton and the signal for the H3/H5 protons, confirming their adjacent positions on the benzene (B151609) ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~5.2 ppm to the carbon signal at ~66 ppm (the benzylic CH₂ group) and the proton signal at ~2.1 ppm to the carbon signal at ~21 ppm (the acetate CH₃ group). It would also connect the aromatic proton signals to their corresponding aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:

A cross-peak between the benzylic protons (~5.2 ppm) and the carbonyl carbon (~170 ppm), confirming the ester linkage.

Correlations from the benzylic protons to the aromatic carbons (C1, C2, C6), establishing the connection of the methylene group to the ring.

A correlation between the acetate methyl protons (~2.1 ppm) and the carbonyl carbon (~170 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. rsc.org For this compound (C₉H₈Br₂O₂, Molecular Weight: 307.97 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion cluster corresponding to the isotopic pattern of two bromine atoms. The most intense peaks in this cluster would likely be observed at m/z values corresponding to [C₉H₈Br₂O₂ + H]⁺ or [C₉H₈Br₂O₂ + Na]⁺.

By inducing fragmentation within the mass spectrometer (MS/MS), characteristic product ions can be generated. rsc.org A common fragmentation pathway for benzyl (B1604629) esters involves the cleavage of the benzylic C-O bond, which would lead to the formation of the 2,6-dibromobenzyl cation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. scispace.com This capability is invaluable for confirming the molecular formula of this compound and for identifying any potential impurities or degradation products that may form under various stress conditions (e.g., hydrolysis). scispace.comresearchgate.net

For instance, if the ester undergoes hydrolysis, two primary degradation products could be formed: 2,6-dibromobenzyl alcohol and acetic acid. HRMS could easily distinguish these from the parent compound by their exact masses.

Potential Degradation Products and Their Expected Exact Masses

| Compound Name | Molecular Formula | Expected Exact Mass [M+H]⁺ |

|---|---|---|

| This compound | C₉H₈Br₂O₂ | 306.8969 |

| 2,6-Dibromobenzyl alcohol | C₇H₆Br₂O | 264.8864 |

| Acetic acid | C₂H₄O₂ | 61.0284 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretch of the ester group.

A distinct band in the region of 1230 cm⁻¹ would correspond to the C-O stretching vibration of the acetate moiety.

Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

The C-H stretching of the aromatic ring and the methyl/methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ , respectively.

A strong absorption band in the lower frequency region, typically around 550-650 cm⁻¹ , would be characteristic of the C-Br stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. nanoqam.ca The substituted benzene ring in this compound is the primary chromophore. It is expected to exhibit absorption maxima in the UV region, typically around 260-270 nm, corresponding to the π → π* transitions of the aromatic system. The presence of the bromine atoms and the benzyl acetate group can cause slight shifts in the absorption wavelength (λmax) compared to unsubstituted benzene.

Summary of Spectroscopic Data

| Spectroscopic Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Singlets at ~2.1 and ~5.2 ppm; Multiplets at ~7.2-7.6 ppm | Acetate CH₃, Benzylic CH₂, and Aromatic Protons |

| ¹³C NMR | Signals at ~21, ~66, ~128-135, and ~170 ppm | Aliphatic, Benzylic, Aromatic, and Carbonyl Carbons |

| ESI-MS | Ion cluster [M+H]⁺ or [M+Na]⁺ with Br₂ isotopic pattern | Confirmation of Molecular Weight |

| IR | Strong absorptions at ~1740 cm⁻¹ and ~1230 cm⁻¹ | Ester C=O and C-O stretching |

| UV-Vis | Absorption maximum at ~260-270 nm | π → π* transition of the aromatic ring |

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates in the solid state, are not publicly available.

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's structure and its physical properties in the solid phase.

For a compound like this compound, X-ray crystallographic analysis would be invaluable in elucidating the conformational orientation of the benzyl and acetate moieties relative to each other, as well as the nature of intermolecular forces, such as halogen bonding or π-stacking, that govern the crystal packing. Such data would offer significant insights into the molecule's solid-state behavior and its potential interactions in a crystalline environment.

While the crystal structure of this compound remains to be determined, the crystallographic parameters for a related brominated aromatic compound are presented below for illustrative purposes of the type of data obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Brominated Aromatic Compound

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀Br₂O₅ |

| Formula Weight | 370.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.4047 (9) |

| b (Å) | 7.1107 (3) |

| c (Å) | 16.8997 (13) |

| β (°) | 107.009 (8) |

| Volume (ų) | 1310.54 (16) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.875 |

It is anticipated that future crystallographic studies on this compound will be conducted to fill this gap in the scientific record, providing a complete structural elucidation of this compound in the solid state.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A thorough review of available scientific literature indicates a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound this compound. While the methodologies outlined for such an analysis are standard practice in modern chemical research, their direct application to this particular molecule has not been documented in publicly accessible research. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations are powerful tools for elucidating the electronic structure, reactivity, and conformational behavior of molecules. However, without specific studies on this compound, a detailed discussion of its computational profile remains speculative.

The following sections outline the established theoretical frameworks that would be employed in such a study, providing a blueprint for future research into the computational characteristics of this compound.

Computational Chemistry and Theoretical Studies of 2,6 Dibromobenzyl Acetate

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound. QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models are pivotal in drug discovery and toxicology for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts.

While direct QSAR studies on this compound are not available, the principles of QSAR can be applied to understand how its structural features might influence its biological activity. A hypothetical QSAR study on a series of substituted benzyl acetate compounds, including this compound, would involve the calculation of various molecular descriptors and the development of a mathematical model to relate these descriptors to a specific biological endpoint.

Hypothetical QSAR Study Framework

A QSAR study on a series of compounds analogous to this compound would typically involve the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molar refractivity, volume) and electronic parameters (e.g., dipole moment, partial charges).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Data for a Hypothetical QSAR Study

To illustrate the concept, the following interactive table presents a hypothetical dataset for a series of substituted benzyl acetates and some calculated molecular descriptors. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical scenario, a QSAR model could be developed using the descriptors (MW, logP, TPSA) to predict the pIC50. For instance, a multiple linear regression equation might take the form:

pIC50 = β₀ + β₁(MW) + β₂(logP) + β₃(TPSA)

Where β coefficients represent the contribution of each descriptor to the activity. Such a model could reveal, for example, that increasing the lipophilicity (logP) and molecular weight by adding bromine atoms at the 2 and 6 positions of the benzyl ring significantly enhances the biological activity.

Potential Applications for this compound

Should a QSAR model be developed for a class of compounds including this compound, it could have several applications:

Prediction of Activity: The model could be used to predict the biological activity of newly designed, unsynthesized analogs of this compound.

Mechanism of Action Insights: The descriptors included in the QSAR model can provide insights into the structural features that are important for the compound's interaction with its biological target.

Lead Optimization: The model could guide the chemical modification of this compound to improve its potency and other desired properties.

Applications of 2,6 Dibromobenzyl Acetate in Advanced Materials Science

Role as a Precursor in Polymer Synthesis and Modification

Brominated compounds are significant in polymer chemistry, often serving as precursors or modifying agents. The bromine atoms on compounds like 2,6-Dibromobenzyl acetate (B1210297) can act as reactive sites for various polymerization techniques. For instance, the carbon-bromine bond can be utilized in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.

In post-polymerization modification, the reactivity of the bromine atoms allows for the introduction of new functional groups onto a polymer backbone. This can be achieved through nucleophilic substitution reactions, where the bromine is replaced by other desired functionalities, thereby altering the polymer's physical and chemical properties. For example, a polymer containing hydroxyl groups can be brominated to create a more reactive intermediate for further modifications.

While direct evidence for 2,6-Dibromobenzyl acetate is scarce, the principles of using brominated initiators and monomers are well-established. These compounds can be incorporated into polymer chains to enhance properties such as thermal stability and flame retardancy.

Table 1: Potential Polymerization Reactions Involving Brominated Benzyl (B1604629) Compounds

| Polymerization Technique | Role of Brominated Compound | Potential Outcome |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Synthesis of well-defined polymers with controlled architecture. |

| Post-Polymerization Modification | Reactive site for functionalization | Introduction of new properties to existing polymers. |

| Polycondensation | Monomer or co-monomer | Creation of polymers with enhanced thermal stability. |

Integration into Electronic Materials

Organic semiconductors are crucial components in the field of organic electronics, with applications in devices like Organic Field-Effect Transistors (OFETs). The performance of these materials is heavily dependent on their molecular structure, which influences their charge transport properties.

Brominated aromatic compounds are often used as intermediates in the synthesis of larger, more complex organic molecules that serve as semiconductors. The bromine atoms can act as leaving groups in cross-coupling reactions, such as Suzuki or Stille couplings, to build up conjugated systems. These extended π-systems are essential for efficient charge transport.

The introduction of bromine atoms into an organic semiconductor can also modulate its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for optimizing the performance of electronic devices. Although no specific literature points to the use of this compound in this context, its dibrominated structure suggests it could be a building block for such materials.

Applications in Functional Coatings and Composites

Functional coatings are designed to provide surfaces with specific properties, such as flame retardancy, corrosion resistance, or antimicrobial activity. Brominated compounds have a long history of use as flame retardants. When incorporated into a coating formulation, these compounds can release bromine radicals upon heating, which interfere with the radical chain reactions of combustion in the gas phase, thereby inhibiting fire spread.

The general mechanism for brominated flame retardants involves the compound breaking down at high temperatures to release hydrogen bromide (HBr). HBr can then scavenge highly reactive H• and OH• radicals in the flame, replacing them with less reactive Br• radicals. This slows down the combustion process.

In polymer composites, brominated additives can be blended with the polymer matrix to impart flame retardant properties. The effectiveness of these additives depends on their compatibility with the polymer and their thermal stability. While there is no specific data on this compound, its structure is consistent with that of a potential flame retardant additive.

Table 2: General Properties of Brominated Flame Retardants

| Property | Description |

| Mechanism of Action | Gas-phase radical trapping |

| Key Active Species | Hydrogen Bromide (HBr) |

| Desired Characteristics | High bromine content, thermal stability, compatibility with polymer matrix |

Development of Novel Materials through Derivatization of this compound

The two bromine atoms on the benzene (B151609) ring of this compound offer a platform for creating a variety of new molecules and materials through derivatization. These reactive sites can be functionalized through various organic reactions to introduce new chemical moieties, leading to materials with tailored properties.

For example, the bromine atoms can be replaced with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This could lead to the synthesis of novel monomers for polymerization, new organic semiconductors, or precursors for pharmaceuticals and agrochemicals.

The benzyl acetate group itself can also be modified. The ester can be hydrolyzed to a benzyl alcohol, which can then be further functionalized. This versatility makes dibrominated benzyl compounds valuable starting materials in synthetic chemistry for the development of a wide range of novel materials.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Photodegradation Mechanisms of 2,6-Dibromobenzyl Acetate (B1210297)

The photodegradation of 2,6-Dibromobenzyl acetate in the environment has not been specifically documented. However, based on the behavior of other aromatic compounds, it is likely subject to degradation by sunlight. This process can occur through direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, mediated by other light-absorbing substances in the environment. For many organic compounds, photodegradation is a key pathway for their removal from aquatic ecosystems. mdpi.com The presence of bromine atoms on the benzene (B151609) ring may influence the rate and products of photodegradation, but specific studies on this compound are lacking.

Biodegradation Kinetics and Metabolite Identification in Environmental Matrices

No studies detailing the biodegradation kinetics or identifying metabolites of this compound in environmental matrices were found. The biodegradation of halogenated organic compounds is a critical process determining their environmental fate and can involve various enzymatic mechanisms. mdpi.com Microbial degradation is often the primary process for the removal of such compounds from the environment. mdpi.com The structure of a chemical is a key factor in its ability to be broken down by microbial enzymes.

Specific aerobic degradation pathways for this compound are not documented. Generally, aerobic biodegradation of complex organic molecules by microorganisms is a significant process for their removal from oxygen-rich environments. For some brominated compounds, degradation occurs when a consortium of different bacterial strains works together, and this process can be dependent on the presence of an additional carbon source. mdpi.com In the case of esters like benzyl (B1604629) acetate, the initial step would likely be the enzymatic hydrolysis of the ester bond to form 2,6-dibromobenzyl alcohol and acetate. The acetate could then be readily used by microorganisms. nih.gov The subsequent degradation of the resulting 2,6-dibromobenzyl alcohol would likely involve oxidation of the alcohol group and eventual cleavage of the aromatic ring, potentially accompanied by dehalogenation where the bromine atoms are removed.

There is no specific information on the anaerobic degradation of this compound. Under anaerobic conditions, one of the key processes for the degradation of halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. This process is carried out by specific anaerobic bacteria. Following dehalogenation, the resulting non-halogenated aromatic compound can be further degraded through pathways established for compounds like benzoate. researchgate.netnih.gov Therefore, a potential anaerobic pathway for this compound could involve initial hydrolysis of the ester linkage, followed by sequential reductive debromination of the aromatic ring, and subsequent mineralization.

Chemical Degradation Processes in Aquatic and Terrestrial Environments

Specific data on the chemical degradation of this compound in aquatic and terrestrial environments is absent from the scientific literature. A primary chemical degradation process for esters in water is hydrolysis, where the ester bond is cleaved by reaction with water. This process can be influenced by pH, with rates often increasing in acidic or alkaline conditions. The presence of two bromine atoms on the benzene ring could potentially influence the rate of hydrolysis, but experimental data is required to confirm this. In soil, chemical degradation could be influenced by interactions with soil minerals and organic matter.

Abiotic Transformation Processes and Products

Information on the abiotic transformation of this compound is not available. Abiotic transformation refers to degradation processes that are not mediated by living organisms, such as hydrolysis and photolysis. nih.gov For brominated organic compounds, abiotic transformations can be significant. mdpi.com For instance, hydrolysis would be a key abiotic process for an ester like this compound in aquatic environments, leading to the formation of 2,6-dibromobenzyl alcohol and acetic acid. The rates of these processes are dependent on environmental conditions like temperature, pH, and the presence of other chemical species.

Environmental Monitoring and Analytical Method Development for Degradation Products

There are no established environmental monitoring programs or specific analytical methods developed for this compound and its degradation products. However, general analytical techniques used for other brominated organic compounds could be adapted. These methods are crucial for understanding the occurrence, transport, and fate of such contaminants in the environment. mdpi.com

For the analysis of brominated compounds in environmental samples, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed due to their high sensitivity and selectivity. mdpi.comnih.gov Sample preparation would likely involve extraction from the environmental matrix (e.g., water, soil) using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). mdpi.com The development of specific methods would be necessary to accurately quantify this compound and identify its unique degradation products in complex environmental samples.

| Analytical Technique | Application | Potential for this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Widely used for the analysis of volatile and semi-volatile organic compounds, including many brominated flame retardants. mdpi.comnih.gov | Potentially suitable for the analysis of this compound and its less polar degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wide range of compounds, including those that are not volatile enough for GC analysis. mdpi.comnih.gov | Could be used to detect more polar degradation products, such as hydroxylated or carboxylated metabolites. |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and quantification of organic compounds. mdpi.comnih.gov | Can be coupled with various detectors (e.g., UV, MS) for the analysis of the parent compound and its transformation products. |

| Solid-Phase Extraction (SPE) | A common technique for concentrating and cleaning up samples from aqueous matrices before analysis. mdpi.com | Would likely be a necessary step for extracting this compound from water samples. |

Structure Activity Relationship Sar and Exploratory Biological Investigations of 2,6 Dibromobenzyl Acetate Derivatives

Derivatization Strategies for Biological Activity Modulation

The biological activity of a lead compound can be significantly altered through strategic chemical modifications. For derivatives of 2,6-dibromobenzyl acetate (B1210297), several derivatization strategies are employed to explore and enhance their therapeutic potential. These strategies primarily focus on modifying the acetate moiety, altering the benzyl (B1604629) ring substituents, or using the corresponding benzyl halide as a versatile building block.

One common approach involves the modification of the ester group. The acetate can be hydrolyzed to the corresponding alcohol (2,6-dibromobenzyl alcohol) and subsequently reacted to form ethers, or different ester groups to modulate lipophilicity and steric bulk, which can influence cell permeability and target binding.

Another key strategy is the synthesis of amide derivatives. For instance, subergorgic acid, a tricyclic sesquiterpene, has been derivatized by reacting its acid chloride form with various diaminoalkanes to produce a series of amides. mdpi.com A similar approach could be applied by converting 2,6-dibromobenzyl acetate to a carboxylic acid derivative and coupling it with various amines.

Furthermore, the 2,6-dibromobenzyl moiety itself is a crucial pharmacophore. The corresponding 2,6-dibromobenzyl halide is a key intermediate for introducing this group into various molecular scaffolds. For example, 2-(benzylthio)pyrimidine derivatives have been synthesized through the condensation of 2-thiopyrimidines with benzyl halides. scirp.org This method allows the 2,6-dibromobenzyl group to be attached to diverse heterocyclic systems, known to possess a wide range of biological activities, including antimicrobial and anticancer properties. scirp.orgmdpi.com The synthesis of complex molecules like gefitinib-1,2,3-triazole derivatives, some of which incorporate a dibromophenyl group, further illustrates the utility of halogenated benzyl moieties in creating potent bioactive compounds. mdpi.com

The halogens themselves can be varied. Studies on related compounds have shown that changing the halogen from bromine to chlorine or fluorine can significantly impact activity, as seen in inhibitors of casein kinase-2 where the dibromo derivative was more potent than the dichloro or difluoro versions. nih.gov This highlights that the nature of the halogen at the 2 and 6 positions is a critical factor in modulating biological effects.

In Vitro Studies on Enzyme Inhibition and Receptor Binding

The 2,6-dibromo substitution pattern on the benzyl ring is a key determinant of how these molecules interact with specific enzymes and receptors. In vitro assays are crucial for characterizing these interactions, providing quantitative data on potency and selectivity.

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. google.com Derivatives containing di-ortho-halogenated benzyl groups have shown significant potential as kinase inhibitors. While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for their potential kinase targets.

A notable target is Casein Kinase 2 (CK2) , a serine/threonine kinase often found to be overactive in various cancers. google.com Studies on substituted benzimidazole (B57391) ribosides have demonstrated the critical role of the 5,6-dibromo substitution pattern for potent CK2 inhibition. The 5,6-dibromo-1-(β-D-ribofuranosyl)benzimidazole (DiBr-RB) was found to be a highly potent and selective inhibitor of both CK2 and Casein Kinase 1 (CK-1). nih.gov The inhibition is competitive with respect to the nucleotide substrates ATP and GTP, with DiBr-RB showing a higher affinity for CK2 than the natural substrates. nih.gov The inhibitory constants (Ki) highlight its potency. nih.gov

| Compound | Target Kinase | Substrate | Ki (μM) | Reference |

|---|---|---|---|---|

| DiBr-RB | Casein Kinase-2 (CK-2) | ATP | 6 | nih.gov |

| DiBr-RB | Casein Kinase-2 (CK-2) | GTP | 2 | nih.gov |

| DiBr-RB | Casein Kinase-1 (CK-1) | ATP | 14 | nih.gov |

Furthermore, a patent for substituted benzo[b] wgtn.ac.nznih.govthiazin-3(4H)-ones reported that a derivative with a 2,6-dichlorobenzyl group effectively inhibits CK2α activity. google.com Other research has identified 2,6-disubstituted pyrazine (B50134) derivatives as inhibitors of both CK2 and PIM kinases, another family of proto-oncogenic kinases. nih.gov These findings collectively suggest that the 2,6-dihalo-benzyl scaffold is a promising structural motif for the development of inhibitors against cancer-related kinases like CK2 and PIM.

Inflammation is a complex biological response implicated in numerous diseases. Derivatives containing bromo-aromatic structures have been investigated for their anti-inflammatory potential, acting through various mechanisms. A primary mechanism is the inhibition of key inflammatory mediators.

Studies on furan (B31954) derivatives have shown they can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). dovepress.com This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are central to the inflammatory cascade. nih.gov For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives effectively reduce LPS-induced NO production and decrease the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Another explored mechanism is the modulation of cellular signaling pathways that control inflammation. The Nrf2-HO-1 signaling pathway is a key regulator of the antioxidant and anti-inflammatory response. Activation of this pathway by some 2H-1,4-benzoxazin-3(4H)-one derivatives has been shown to reduce intracellular reactive oxygen species (ROS) and alleviate microglial inflammation. nih.gov Additionally, some thiosemicarbazone derivatives containing a bromophenyl group have demonstrated anti-inflammatory effects by acting on early inflammatory mediators, such as histamine. nih.gov The ability of certain thiazoline-2-thione derivatives to prevent the denaturation of proteins, a trigger for inflammation, represents another potential therapeutic strategy. mdpi.com

The search for new antimicrobial and antiviral agents is a global health priority. Halogenated compounds, particularly bromophenols isolated from marine sources like red algae, have long been known for their bioactivity against pathogenic bacteria. nih.gov

Derivatives incorporating a benzyl moiety have shown promise as antibacterial agents. For instance, a series of 2-(benzylthio)pyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. scirp.org Similarly, 3-alkylidene-2-indolone derivatives are another class of compounds with documented antibacterial effects. mdpi.com

In the antiviral domain, various heterocyclic derivatives have been identified as potent inhibitors of viral replication. Arylidenehydrazide derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety have shown activity against several viruses, including feline coronavirus, herpes simplex virus-1 (HSV-1), and vaccinia virus. turkjps.org One derivative, in particular, was most potent against feline coronavirus, with a half-maximal effective concentration (EC₅₀) of 7.5 µM. turkjps.org Another class of compounds, benzotriazole (B28993) derivatives, has demonstrated efficacy against enteroviruses such as Coxsackievirus B5 and Poliovirus. openmedicinalchemistryjournal.com

| Compound Class | Activity | Organism/Virus | Key Finding | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole derivatives | Antiviral | Feline Coronavirus | EC₅₀: 7.5 µM | turkjps.org |

| Imidazo[2,1-b]thiazole derivatives | Antiviral | Herpes Simplex Virus-1 | EC₅₀ values of 9-20 µM | turkjps.org |

| Benzotriazole derivatives | Antiviral | Coxsackievirus B5 | EC₅₀ values of 5.5-6.9 µM | openmedicinalchemistryjournal.com |

| 2-(Benzylthio)pyrimidine derivatives | Antibacterial | S. aureus & E. coli | Significant activity against multi-resistant strains | scirp.org |

The structural features of 2,6-disubstituted benzyl derivatives make them interesting candidates for interacting with targets in the central nervous system. Research into related benzamide (B126) derivatives has shown potent activity at dopamine (B1211576) receptors. nih.gov

A study of N-(l-ethyl-2-pyrrolidinylmethyl)benzamides featuring a 2,6-dialkoxy substitution on the benzamide ring revealed potent dopamine receptor blocking activity in vivo. nih.gov Several of these compounds were significantly more potent than the reference drug sulpiride. This activity was largely confined to the levorotatory isomers, highlighting stereospecificity in receptor binding. nih.gov The 2,6-disubstitution pattern on the aromatic ring was a key structural feature for this potent neuroleptic activity. nih.gov This suggests that derivatives of this compound, which share this substitution pattern, could be promising leads for developing novel agents targeting dopamine receptors or other neuropharmacological targets.

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Signaling Pathway Modulation)

Understanding the cellular and molecular mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent. For derivatives related to this compound, a primary mechanism of action, particularly in the context of anticancer activity, is the induction of apoptosis, or programmed cell death.

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Several studies on compounds with structural similarities to this compound derivatives have shown modulation of both pathways. For example, benzo[f]indole-4,9-dione derivatives induce apoptosis in triple-negative breast cancer cells by activating the intrinsic pathway. semanticscholar.org This involves increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which disrupts the mitochondrial membrane and leads to the activation of caspase-9 and subsequently caspase-3. semanticscholar.orgmdpi.com

The extrinsic pathway can also be triggered. A synthesized hybrid of macrosphelide with a thiazole (B1198619) side chain was found to induce apoptosis by activating the extrinsic pathway, as shown by increased Fas expression and caspase-8 activation. nih.gov This study also demonstrated crosstalk between the two pathways. nih.gov

A common upstream event that can trigger apoptosis is the generation of reactive oxygen species (ROS). The accumulation of ROS creates oxidative stress, which can damage cellular components and initiate apoptotic signaling. semanticscholar.orgnih.gov The macrosphelide derivative MSt-2 was shown to cause a rapid formation of ROS, which was a critical step in its apoptotic mechanism. nih.gov

In addition to apoptosis, these compounds can modulate key signaling pathways that control cell proliferation and survival. The c-Jun N-terminal kinase (JNK) pathway, part of the mitogen-activated protein kinase (MAPK) family, is often activated in response to cellular stress and can lead to apoptosis. nih.gov Furthermore, some gefitinib-1,2,3-triazole derivatives have been shown to not only trigger apoptosis but also to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. researchgate.net

Structure-Activity Relationships Correlating Substituent Effects with Biological Efficacy

The biological efficacy of compounds derived from or incorporating the 2,6-dibromobenzyl moiety is intrinsically linked to their chemical structure. Variations in substituents on the benzyl ring, as well as modifications to the parent molecule, can lead to significant changes in biological activity. Research into these derivatives has spanned various therapeutic and industrial applications, including antifouling agents and modulators of specific protein targets.

Antifouling Activity of Substituted Benzyl Esters

In the search for environmentally friendly antifouling agents, derivatives of subergorgic acid (SA) have been synthesized and evaluated. mdpi.comnih.gov A key area of this research has been the synthesis of benzyl esters of SA to investigate how different substituents on the benzyl ring influence antifouling efficacy against the settlement of Balanus amphitrite. mdpi.comnih.gov

Initial studies indicated that the conversion of the carboxylic acid group of subergorgic acid into a benzyl ester could enhance its antifouling properties. nih.gov A series of substituted benzyl esters of SA were synthesized to explore this further. The research revealed that all the prepared benzyl esters demonstrated good antifouling effects, with EC50 values ranging from 0.30 to 2.50 μg/mL. mdpi.comnih.gov

Interestingly, the most potent compound in the series was the one with a non-substituted benzyl group, suggesting that, in this context, substitutions on the benzene (B151609) ring might reduce antifouling activity. mdpi.com The position of the substituent on the benzene ring also appeared to influence the antifouling effect. mdpi.com

The following table summarizes the antifouling activity of various substituted benzyl esters of subergorgic acid.

| Compound | Substituent on Benzyl Ring | Antifouling Activity (EC₅₀ in μg/mL) |

| 5 | H | 0.30 ± 0.10 |

| 6 | 4-Methoxy | 1.20 ± 0.17 |

| 7 | 4-Chloro | 1.26 ± 0.11 |

| 8 | 2-Chloro | 0.40 ± 0.12 |

| 10 | 3-Chloro | 0.65 ± 0.13 |

| 11 | 2,4-Dichloro | 0.61 ± 0.13 |

| 12 | 4-Pyridine | 2.50 ± 0.18 |

An important observation was that ortho or meta substitutions on the benzene ring were less detrimental to the antifouling effect than para substitutions. mdpi.com For instance, compounds with ortho-chloro (Compound 8) and meta-chloro (Compound 10) substitutions exhibited stronger antifouling activity compared to the para-chloro substituted compound (Compound 7). mdpi.com

Inhibition of ABCG2 by Chromone (B188151) Derivatives

The 2,6-dibromobenzyl moiety has also been incorporated into chromone derivatives to explore their potential as inhibitors of the ATP-binding cassette sub-family G member 2 (ABCG2), a protein associated with multidrug resistance in cancer. researchgate.net A quantitative structure-activity relationship (QSAR) study on a series of chromone derivatives was conducted to design more potent inhibitors. researchgate.net

This research led to the synthesis of novel compounds, including those with a 3,5-dibromobenzyl and a 2,4-dibromobenzyl group. researchgate.net The synthesized compounds were evaluated for their biological potency, and it was confirmed that they exhibited high inhibitory activity against ABCG2, with experimental EC50 values below 0.10 μM. researchgate.net

The table below presents the data for two of the most active chromone derivatives.

| Compound | Substituent | Biological Activity (EC₅₀) |

| 22 | 5-((3,5-dibromobenzyl)oxy)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | < 0.10 μM |

| 31 | 5-((2,4-dibromobenzyl)oxy)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | < 0.10 μM |

Further studies on chromone derivatives highlighted the importance of a 4-bromobenzyloxy substituent at position 5 for the inhibition of both mitoxantrone (B413) efflux and basal ATPase activity of ABCG2. nih.gov

Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized by introducing a 1,2,3-triazole moiety to evaluate their anti-inflammatory properties. nih.gov Among the synthesized compounds, some derivatives with a 2,6-dichlorobenzyl group showed promising effects in reducing LPS-induced nitric oxide (NO) production in microglial cells without significant cytotoxicity. nih.gov These compounds also effectively decreased the transcription levels of pro-inflammatory cytokines. nih.gov

Future Research Directions and Emerging Trends for 2,6 Dibromobenzyl Acetate

Exploration of Novel Synthetic Methodologies

Future research is poised to move beyond traditional synthesis methods for 2,6-dibromobenzyl acetate (B1210297) and its precursors. While established routes may involve the bromination of a toluene (B28343) derivative followed by functional group manipulation, emerging strategies focus on efficiency, safety, and sustainability.

One area of exploration is the development of more direct and atom-economical synthetic pathways. This could involve novel catalysts that enable the selective dibromination and subsequent acetoxylation of less-activated precursors, thereby reducing the number of steps and the generation of waste. For instance, methods for synthesizing related structures, like 2,6-dibromophenylmethanesulfonyl chloride, have utilized reagents such as N-chlorosuccinimide (NCS) to replace hazardous materials like chlorine gas, a principle that could be adapted for benzyl (B1604629) acetate synthesis. google.com

Furthermore, the application of modern synthetic technologies such as flow chemistry and photocatalysis presents an opportunity for innovation. Continuous flow systems could offer precise control over reaction parameters, enhancing safety and yield, which is particularly relevant for potentially exothermic bromination reactions. Photocatalytic methods might provide novel routes for C-H activation and functionalization, potentially allowing for the direct synthesis from more readily available starting materials.

Advanced Catalytic Applications and Multicomponent Reactions

The two bromine atoms on the aromatic ring of 2,6-dibromobenzyl acetate are prime handles for advanced catalytic cross-coupling reactions. Future research will likely focus on leveraging these sites for the construction of complex molecular architectures. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established for aryl halides and could be applied to this substrate to introduce a wide variety of substituents. mdpi.comrsc.org The steric hindrance from the ortho-bromine atoms may influence reactivity, and investigating this aspect could lead to selective mono- or di-functionalization.

Multicomponent reactions (MCRs) represent another promising frontier. tcichemicals.com These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. tcichemicals.comresearchgate.net this compound could be designed as a key component in novel MCRs. For instance, its derivatives could participate in Ugi or Passerini reactions, leading to the rapid synthesis of complex libraries of compounds for screening in drug discovery or materials science. researchgate.netbeilstein-journals.org The development of new MCRs that incorporate di-halogenated aromatic compounds is an active area of research. researchgate.net

Integration into Sustainable Chemical Processes

The principles of green and sustainable chemistry are increasingly integral to modern chemical research and industry. nih.govuk-cpi.com Future work on this compound should prioritize its integration into more sustainable processes. text2fa.irresearchgate.net This includes the use of greener solvents, the development of catalytic cycles that minimize waste, and the use of renewable feedstocks where possible. uk-cpi.comtext2fa.ir

A key aspect of sustainability is the reduction of hazardous reagents and byproducts. uk-cpi.com Research could focus on replacing traditional brominating agents with more environmentally benign alternatives and developing catalytic systems that operate in water or other green solvents like bio-based esters. uk-cpi.comtext2fa.ir Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly sustainable approach. nih.gov Investigating enzymatic routes for the synthesis or modification of this compound could lead to processes with significantly reduced environmental impact. nih.govuk-cpi.com

Furthermore, considering the entire lifecycle of the chemical process is crucial for sustainability. uk-cpi.com This involves optimizing reaction conditions to reduce energy consumption and designing processes where byproducts can be recycled or are non-toxic. researchgate.netmdpi.com

Targeted Design of Derivatives for Specific Biological or Material Applications

The structure of this compound makes it an attractive scaffold for the targeted design of new molecules with specific functions.

Biological Applications: The dibromobenzyl moiety is found in various compounds with documented biological activity, including potential applications as anticancer, antibacterial, and antifungal agents. mdpi.comajol.info Future research can systematically explore the derivatization of this compound to create novel therapeutic candidates. For example, derivatives of 2-amino-5-(3,5-dibromobenzyl)-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one have been synthesized and evaluated for their biological effects. nih.gov By applying established structure-activity relationship (SAR) principles, new derivatives can be designed to enhance potency and selectivity for specific biological targets, such as enzymes or receptors implicated in disease. mdpi.commdpi.com The bromine atoms can be replaced with other functional groups via cross-coupling reactions to fine-tune the electronic and steric properties of the molecule for optimal interaction with its biological target. nih.gov